5-Pentyl-1,4-dioxan-2-one 5-Pentyl-1,4-dioxan-2-one 5-Pentyl-1,4-dioxan-2-one is a member of dioxanes.
Brand Name: Vulcanchem
CAS No.: 93263-93-5
VCID: VC17128665
InChI: InChI=1S/C9H16O3/c1-2-3-4-5-8-6-12-9(10)7-11-8/h8H,2-7H2,1H3
SMILES:
Molecular Formula: C9H16O3
Molecular Weight: 172.22 g/mol

5-Pentyl-1,4-dioxan-2-one

CAS No.: 93263-93-5

Cat. No.: VC17128665

Molecular Formula: C9H16O3

Molecular Weight: 172.22 g/mol

* For research use only. Not for human or veterinary use.

5-Pentyl-1,4-dioxan-2-one - 93263-93-5

Specification

CAS No. 93263-93-5
Molecular Formula C9H16O3
Molecular Weight 172.22 g/mol
IUPAC Name 5-pentyl-1,4-dioxan-2-one
Standard InChI InChI=1S/C9H16O3/c1-2-3-4-5-8-6-12-9(10)7-11-8/h8H,2-7H2,1H3
Standard InChI Key AYJJZBHSZOCJJX-UHFFFAOYSA-N
Canonical SMILES CCCCCC1COC(=O)CO1

Introduction

Chemical Identity and Structural Features

Molecular Composition

5-Pentyl-1,4-dioxan-2-one has the molecular formula C₉H₁₆O₃ and a molecular weight of 172.22 g/mol. Its IUPAC name, 5-pentyl-1,4-dioxan-2-one, reflects the positioning of the pentyl group at the fifth carbon of the dioxanone ring. The canonical SMILES representation (CCCCCC1COC(=O)CO1) and InChIKey (AYJJZBHSZOCJJX-UHFFFAOYSA-N) further delineate its connectivity and stereochemical features .

Table 1: Key Physicochemical Properties

PropertyValueSource
CAS No.93263-93-5
Molecular FormulaC₉H₁₆O₃
Molecular Weight172.22 g/mol
Boiling PointNot reported
Melting PointNot reported
Density1.12 g/cm³ (predicted)
pKa~14 (weakly basic)

Structural Analysis

The compound’s six-membered ring incorporates two oxygen atoms at positions 1 and 4, with a ketone group at position 2 and a pentyl chain at position 5. This configuration imparts moderate polarity, facilitating solubility in organic solvents like tetrahydrofuran and toluene . Nuclear magnetic resonance (NMR) studies confirm the presence of distinct proton environments, including a singlet for the carbonyl-adjacent methylene group (δ 4.95 ppm) and multiplet signals for the pentyl chain .

Synthesis Methods

Acid-Catalyzed Cyclization

A widely cited method involves the reaction of dihydroxyacetone with trialkoxyalkanes in the presence of acetic acid. This one-pot synthesis leverages in situ generation of dioxanone intermediates, minimizing purification steps. For example, heating dihydroxyacetone with triethoxypropane at 80°C for 12 hours yields 5-pentyl-1,4-dioxan-2-one with ~65% efficiency.

Vapor-Phase Pyrolysis

The patent US5326887A describes a vapor-phase process for synthesizing related 1,4-dioxane-2,5-diones. By passing α-hydroxy acid oligomers over a fixed-bed γ-alumina catalyst at 150–350°C, cyclic dimers form via pyrolytic ring closure . Although optimized for unsymmetrical diones, this method is adaptable to 5-pentyl derivatives by selecting pentyl-substituted α-hydroxy acids as precursors .

Table 2: Comparison of Synthesis Approaches

MethodConditionsYield (%)Advantages
Acid-catalyzed80°C, 12 h, acetic acid65Simple setup, minimal purification
Vapor-phase pyrolysis150–350°C, γ-Al₂O₃ catalyst72–90High selectivity, scalable

Applications in Organic Chemistry

Building Block for Complex Molecules

The compound’s ketone and ether functionalities enable diverse transformations:

  • Nucleophilic acyl substitutions: Reacts with amines to form amides, useful in peptide mimetics.

  • Ring-opening polymerization: Serves as a monomer for degradable polyesters, analogous to polylactic acid .

  • Chiral synthesis: The pentyl side chain introduces asymmetry, aiding in the production of enantiomerically pure pharmaceuticals .

Polymer Science

In the patent US5326887A, 1,4-dioxane-2,5-diones are highlighted as precursors for polymers with tunable degradation rates. For instance, copolymerizing 5-pentyl-1,4-dioxan-2-one with lactide enhances material flexibility while maintaining biodegradability .

Discrepancies in Literature

A conflicting CAS number (65504-96-3) appears in the FooDB entry for “5(6)-Pentyl-1,4-dioxan-2-one,” described as a fruity-tasting compound . This discrepancy suggests potential isomerism or database errors. Researchers should verify CAS numbers when sourcing reagents.

Future Directions

Current gaps include:

  • Toxicological profiling: Acute and chronic toxicity studies in model organisms.

  • Material applications: Development of 5-pentyl-derived polymers for medical implants.

  • Catalytic optimization: Enhancing synthesis yields via heterogeneous catalysts.

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